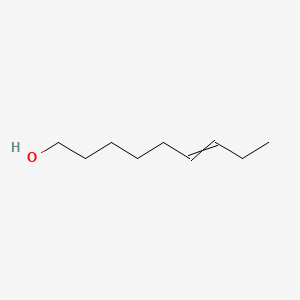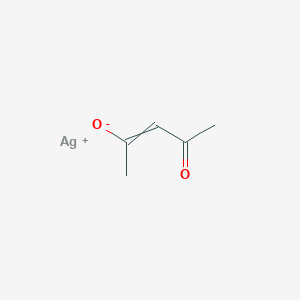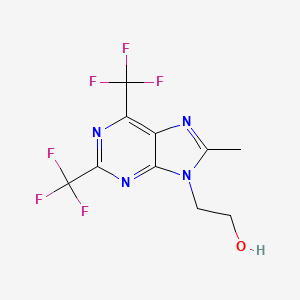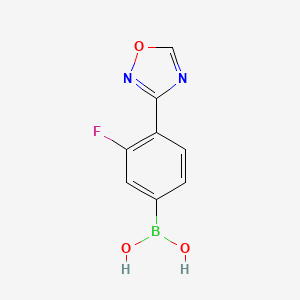![molecular formula C26H31ClN3O2- B12442104 N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)
N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BP 897 is a compound used in scientific research, primarily known for its role as a selective dopamine D3 receptor partial agonist. It has a high affinity for dopamine D3 receptors and significantly lower affinity for dopamine D2 receptors . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of cocaine addiction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BP 897, chemically known as N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide, is synthesized through a multi-step process. The synthesis typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with 1,4-dibromobutane to form the piperazine intermediate.
Coupling with Naphthalene-2-carboxylic Acid: The piperazine intermediate is then coupled with naphthalene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
While specific industrial production methods for BP 897 are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
BP 897 undergoes several types of chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
BP 897 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study dopamine receptor interactions.
Biology: Investigated for its effects on dopamine-related pathways and behaviors.
Medicine: Explored as a potential therapeutic agent for treating cocaine addiction and other dopamine-related disorders.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Mecanismo De Acción
BP 897 exerts its effects primarily through its interaction with dopamine D3 receptors. It acts as a partial agonist, meaning it can activate the receptor but not to the full extent as the natural ligand dopamine. This partial activation helps modulate dopamine signaling pathways, which is crucial in conditions like addiction where dopamine dysregulation is a key factor .
Comparación Con Compuestos Similares
Similar Compounds
SB-277011-A: A potent and selective dopamine D3 receptor antagonist.
NGB 2904: Another selective dopamine D3 receptor antagonist.
7-OH-DPAT: A full agonist at dopamine D3 receptors
Uniqueness of BP 897
BP 897 is unique in its partial agonist activity at dopamine D3 receptors, which allows it to modulate dopamine signaling without fully activating the receptor. This property makes it particularly useful in research focused on addiction and other dopamine-related disorders, as it can provide therapeutic benefits without the risk of overstimulation associated with full agonists .
Propiedades
Fórmula molecular |
C26H31ClN3O2- |
|---|---|
Peso molecular |
453.0 g/mol |
Nombre IUPAC |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide;chloride |
InChI |
InChI=1S/C26H31N3O2.ClH/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23;/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30);1H/p-1 |
Clave InChI |
KFWJGUZIZAPFMX-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)

![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)

![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)




